1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene
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Overview
Description
Synthesis Analysis
The synthesis of similar methoxybenzene derivatives involves strategic functionalization of the benzene ring. For example, in substituted methoxybenzene derivatives, molecules are linked to form hydrogen-bonded dimers, showcasing the importance of steric hindrance and intermolecular interactions in the synthesis process (Fun et al., 1997).
Molecular Structure Analysis
The molecular structure of methoxybenzene derivatives often displays planarity in some molecules, with deviations due to steric hindrance in others. This influences the packing in solids, either in parallel or zigzag layers (Fun et al., 1997). Such structural nuances are crucial for understanding the physical and chemical behaviors of these compounds.
Chemical Reactions and Properties
Chemical reactions involving methoxybenzene derivatives highlight the reactivity of nitro groups and methoxy groups under various conditions. For instance, the unconventional reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene demonstrates the complexity and unexpected outcomes in organic synthesis, leading to novel structures (Jones et al., 1977).
Physical Properties Analysis
The physical properties, such as crystal packing and hydrogen bonding, significantly impact the stability and solubility of methoxybenzene derivatives. These properties are influenced by the molecular structure, as observed in the crystal structures of various methoxybenzene-based compounds (Seidel et al., 2014).
properties
IUPAC Name |
1-methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-21-13-5-3-9(15(17)18)7-11(13)12-8-10(16(19)20)4-6-14(12)22-2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIJNYMGURMKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene |
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